Citral oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Citral Oxime is a derivative of Citral, a compound that occurs in lemongrass, cubeb, citrus, and other essential oils . It has been synthesized and evaluated for its antibacterial, antibiofilm, and antiquorum sensing potential .

Synthesis Analysis

The synthesis of this compound involves the reaction of Citral with alkylcarboxylic acid anhydrides or alkyl- and arylcarboxylic acid chlorides in the presence of pyridine . This process is performed at 20–23°C for 24–36 hours by simply mixing the appropriate reagents .Molecular Structure Analysis

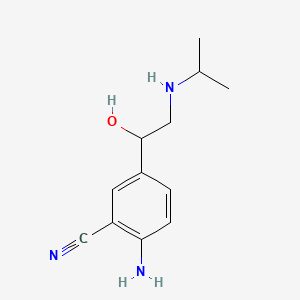

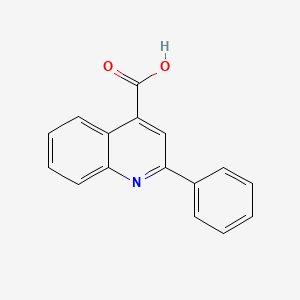

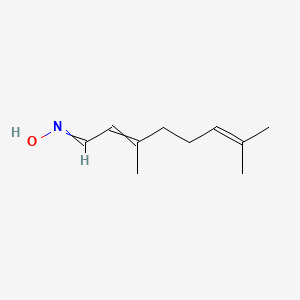

The molecular formula of this compound is C10H17NO . It is an organic compound belonging to the imines, with the general formula RR’C=N−OH .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it can be used to synthesize this compound esters through the reaction of this compound with alkylcarboxylic acid anhydrides or alkyl- and arylcarboxylic acid chlorides . It can also participate in the oxime hydrolysis reaction for preparing hydroxylamine sulfate .Physical And Chemical Properties Analysis

Citral, from which this compound is derived, is a pale yellow liquid with a strong lemon-like odor . It is composed of a mixture of two geometric isomers, geranial (a trans-isomer) and neral (a cis-isomer), each contributing to the overall scent profile of Citral .Wirkmechanismus

Zukünftige Richtungen

Citral Oxime and its derivatives have shown potential in combating multidrug-resistant bacteria . Future research could focus on further exploring these properties and developing new antibiotics. Additionally, recent developments in oximes suggest potential for improved delivery systems into the central nervous system .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Citral oxime can be achieved by reacting Citral with hydroxylamine hydrochloride in the presence of a base.", "Starting Materials": [ "Citral", "Hydroxylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve Citral in a suitable solvent (e.g. ethanol)", "Add hydroxylamine hydrochloride to the solution", "Add the base to the solution to adjust the pH to around 8-9", "Stir the mixture at room temperature for several hours", "Extract the product with a suitable organic solvent (e.g. ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter and evaporate the solvent to obtain Citral oxime as a yellow oil" ] } | |

CAS-Nummer |

13372-77-5 |

Molekularformel |

C10H17NO |

Molekulargewicht |

167.25 g/mol |

IUPAC-Name |

(NZ)-N-[(2E)-3,7-dimethylocta-2,6-dienylidene]hydroxylamine |

InChI |

InChI=1S/C10H17NO/c1-9(2)5-4-6-10(3)7-8-11-12/h5,7-8,12H,4,6H2,1-3H3/b10-7+,11-8- |

InChI-Schlüssel |

LXFKDMGMYAHNAQ-WAKDDQPJSA-N |

Isomerische SMILES |

CC(=CCC/C(=C/C=N\O)/C)C |

SMILES |

CC(=CCCC(=CC=NO)C)C |

Kanonische SMILES |

CC(=CCCC(=CC=NO)C)C |

Aussehen |

Solid powder |

Andere CAS-Nummern |

13372-77-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Citral oxime; AI3-12094; AI3 12094; AI312094 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes citral oxime esters potentially useful as antifungal agents?

A1: Research suggests that this compound esters exhibit promising antifungal activity against specific phytopathogenic fungi. Studies have shown that esterification of this compound significantly enhances its antifungal efficacy compared to the parent compound, citral, or this compound itself []. This increased activity is attributed to the structural modifications introduced by the esterification process.

Q2: Which this compound esters have shown the most potent antifungal activity, and against which fungi?

A2: Among the synthesized this compound esters, this compound N-O-propanoyl ester and this compound N-O-nonanoyl ester demonstrated the most potent antifungal activity []. Specifically, these esters exhibited significant efficacy against Sclerotium rolfsii and Rhizoctonia solani, two prevalent phytopathogenic fungi. Notably, this compound N-O-propanoyl ester displayed an EC50 of 292 mg mL−1 against S. rolfsii, while this compound N-O-nonanoyl ester showed an EC50 of 257 mg mL−1 against R. solani [].

Q3: How is this compound converted into lemonile?

A3: this compound serves as a precursor to lemonile, a compound with various applications. The conversion involves a dehydration reaction where this compound reacts with acetic anhydride in the presence of a phase transfer catalyst []. This process effectively removes a water molecule from this compound, yielding lemonile.

Q4: What are the optimal conditions for synthesizing lemonile from this compound?

A4: Studies have determined optimal conditions for this synthesis. The highest yield of lemonile, approximately 78.0%, was achieved using a molar ratio of this compound to acetic anhydride of 1:4, a reaction temperature of 125-130°C, and a reaction time of 1 hour []. These parameters ensure efficient dehydration of this compound to produce lemonile.

Q5: What analytical techniques are employed to characterize this compound and its derivatives?

A5: Researchers utilize a combination of spectroscopic techniques to characterize this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and bonding patterns of these compounds []. Additionally, Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight and identify specific fragments, further confirming the structures of these compounds [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.